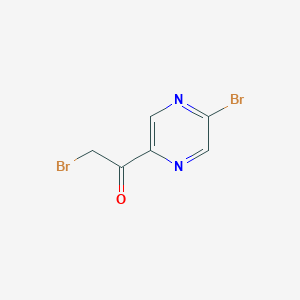
1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylacetic acid, which is obtained by the bromination of phenylacetic acid using bromine and mercuric oxide.
Formation of Imidazole Ring: The next step involves the formation of the imidazole ring.
Industrial Production Methods
In industrial settings, the production of 1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors. These methods ensure higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Esterification: The carboxylic acid group can be esterified to form esters using alcohols and acid catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Esterification: Acid catalysts such as sulfuric acid and hydrochloric acid are used in the presence of alcohols.
Major Products Formed
The major products formed from these reactions include substituted imidazole derivatives, imidazole esters, and various oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromophenylacetic acid: A precursor in the synthesis of 1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl-.
4-bromophenylboronic acid: Used in similar synthetic applications and as a reagent in cross-coupling reactions.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with similar structural features and biological activities.
Uniqueness
1H-Imidazole-2-carboxylic acid, 4-(4-bromophenyl)-1-methyl- is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H9BrN2O2 |
|---|---|
Poids moléculaire |
281.10 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-1-methylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c1-14-6-9(13-10(14)11(15)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) |
Clé InChI |
BYIRFJPQRLNJMN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1C(=O)O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8754868.png)

![N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B8754872.png)



![Benzo[c]isothiazole](/img/structure/B8754907.png)





